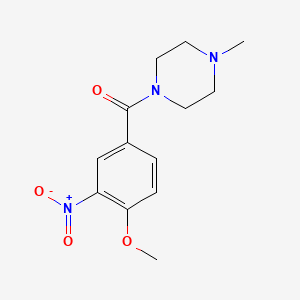
(2,4-dichlorophenyl)(oxo)acetaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds akin to (2,4-dichlorophenyl)(oxo)acetaldehyde oxime involves converting oximes to carbonyl compounds under specific conditions. For instance, oximes have been converted to their corresponding aldehydes and ketones using 2-nitro-4,5-dichloropyridazin-3(2H)-one under microwave-irradiated conditions, showcasing a method that is neutral, mild, and eco-friendly (Kim et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to (2,4-dichlorophenyl)(oxo)acetaldehyde oxime, such as acetaldehyde, can be analyzed through reactions under certain conditions, indicating significant effects on product formation (Soong et al., 1995). This provides insights into the structural dynamics and stability of the compound.
Chemical Reactions and Properties
Chemical reactions involving oximes, including their conversion and oxidative addition, reveal intricate details about their chemical properties. For example, acetone oxime reacts with certain clusters to give bridging oximato clusters, resulting from oxidative addition with O-H bond cleavage, indicating a complex chemical behavior that underscores the reactivity of oximes in various chemical environments (Deeming et al., 1990).
Physical Properties Analysis
The physical properties of (2,4-dichlorophenyl)(oxo)acetaldehyde oxime, although not directly reported in available literature, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior in different physical contexts, such as its boiling point, melting point, and solubility in various solvents.
Chemical Properties Analysis
The chemical properties of oxime compounds, including (2,4-dichlorophenyl)(oxo)acetaldehyde oxime, are characterized by their reactivity towards other chemical agents. This includes their role in synthesizing cyclic acetals and their reactions under basic conditions, offering a glimpse into the versatility and wide-ranging applications of these compounds in chemical synthesis and industry (Barbasiewicz & Mąkosza, 2006).
Scientific Research Applications
Biomass Conversion
A study by Wegenhart and Abu‐Omar (2010) discusses a solvent-free method for making dioxolane and dioxane from biomass-derived glycerol and furfural, catalyzed by an oxorhenium(V) oxazoline complex. This method's efficiency in condensing diols and aldehydes underlines the potential of such catalysts in biomass conversion, pointing towards sustainable chemical synthesis routes using renewable resources (Wegenhart & Abu‐Omar, 2010).
Photocatalytic Oxidation
Research by Arai et al. (2008) demonstrates the complete oxidation of acetaldehyde to CO2 over a Pd/WO(3) photocatalyst under both fluorescent and visible light. This indicates the potential application of such photocatalysts in air purification and environmental remediation, showcasing the compound's role in degrading volatile organic compounds (Arai et al., 2008).
Electrochemical Reactivity
Pierożyński and Conway (2002) explored the electrochemical reactivity of small aliphatic oximes on platinum surfaces, revealing insights into the adsorption and reduction behaviors of these compounds. Such studies are crucial for understanding electrochemical processes and designing more efficient electrocatalysts for applications in energy conversion and storage (Pierożyński & Conway, 2002).
Conversion to Carbonyl Compounds
Kim et al. (2010) highlighted a method for converting oximes to their corresponding aldehydes and ketones using 2-nitro-4,5-dichloropyridazin-3(2H)-one under microwave irradiation. This process is noted for its mild and eco-friendly conditions, offering a versatile approach in organic synthesis for generating carbonyl compounds from oximes (Kim et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2E)-1-(2,4-dichlorophenyl)-2-hydroxyiminoethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2/c9-5-1-2-6(7(10)3-5)8(12)4-11-13/h1-4,13H/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMDFQFZPLWFBE-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dichlorophenyl)-2-(N-hydroxyimino)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)
![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)

![6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5539686.png)






![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)
![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5539765.png)